molecular formula C17H19Cl2NO2 B8149785 (R)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride

(R)-2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B8149785
M. Wt: 340.2 g/mol
InChI Key: YFVBXAINVWVGPU-PFEQFJNWSA-N
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Description

®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a phenoxymethyl group, which is further substituted with a 4-chloro-phenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxymethyl Intermediate: The initial step involves the reaction of 4-chlorophenol with phenol in the presence of a base to form the 4-(4-chloro-phenoxy)-phenol intermediate.

    Substitution Reaction: The intermediate undergoes a substitution reaction with pyrrolidine in the presence of a suitable catalyst to form ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy acids.

    Reduction: Formation of phenoxy alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of related compounds.

Medicine

In medicine, ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of ®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenoxy groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-phenoxy)-phenol: A precursor in the synthesis of the target compound.

    Phenoxymethyl-pyrrolidine: A structurally related compound with similar reactivity.

    4-Chloro-phenoxy-acetic acid: A compound with similar functional groups but different applications.

Uniqueness

®-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine hydrochloride stands out due to its unique combination of a pyrrolidine ring and phenoxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2.ClH/c18-13-3-5-16(6-4-13)21-17-9-7-15(8-10-17)20-12-14-2-1-11-19-14;/h3-10,14,19H,1-2,11-12H2;1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVBXAINVWVGPU-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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